molecular formula C11H11N3O3S B2988917 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 897831-07-1

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2988917
CAS No.: 897831-07-1
M. Wt: 265.29
InChI Key: MFBGSWQZWQISKJ-UHFFFAOYSA-N
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Description

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a benzodioxole moiety linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1,3-benzodioxole derivatives with triazole precursors under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of the benzodioxole and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-14-10(12-13-11(14)18)5-15-7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBGSWQZWQISKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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